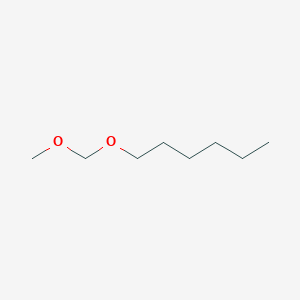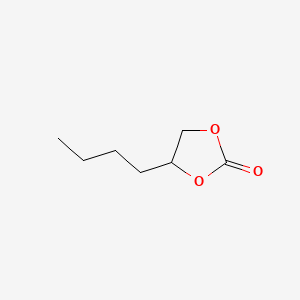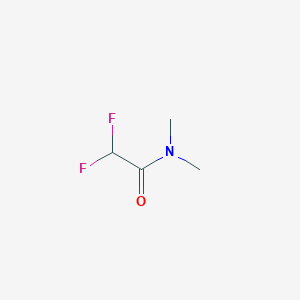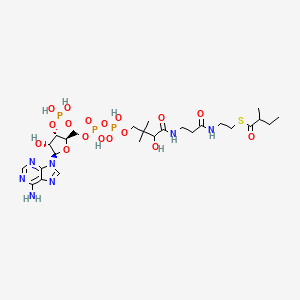
2-methylbutyryl-CoA
描述
2-Methylbutyryl-CoA is an intermediate compound in the metabolism of the amino acid isoleucine. It plays a crucial role in various biochemical pathways, particularly in the catabolism of branched-chain amino acids. This compound is essential for the proper functioning of metabolic processes in living organisms .
准备方法
Synthetic Routes and Reaction Conditions: 2-Methylbutyryl-CoA can be synthesized through the enzymatic conversion of 2-methylbutyric acid. The process involves the use of coenzyme A and specific enzymes such as acyl-CoA synthetase, which catalyzes the formation of the thioester bond between the carboxyl group of 2-methylbutyric acid and the thiol group of coenzyme A .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzymes required for the synthesis of this compound. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the compound .
化学反应分析
Types of Reactions: 2-Methylbutyryl-CoA undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form tiglyl-CoA, a key intermediate in the isoleucine catabolic pathway.
Reduction: It can be reduced to form 2-methylbutyric acid under specific conditions.
Substitution: It can participate in substitution reactions where the CoA moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include flavin adenine dinucleotide (FAD) and specific dehydrogenase enzymes.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used to replace the CoA moiety under mild conditions.
Major Products:
Tiglyl-CoA: Formed through oxidation.
2-Methylbutyric Acid: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
科学研究应用
2-Methylbutyryl-CoA has several scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of thioester bond formation and cleavage.
Biology: It plays a role in the study of metabolic pathways involving branched-chain amino acids.
Industry: It is used in the production of various biochemicals through microbial fermentation processes.
作用机制
2-Methylbutyryl-CoA exerts its effects through its role as an intermediate in the catabolism of isoleucine. It is converted to tiglyl-CoA by the enzyme short/branched-chain acyl-CoA dehydrogenase. This conversion involves the removal of hydrogen atoms from this compound, resulting in the formation of a double bond and the production of tiglyl-CoA . The molecular targets and pathways involved include the branched-chain amino acid catabolic pathway and the tricarboxylic acid cycle .
相似化合物的比较
Isovaleryl-CoA: Another intermediate in the catabolism of branched-chain amino acids.
3-Hydroxy-2-methylbutyryl-CoA: An intermediate in the same pathway.
3-Hydroxy-3-methylbutyryl-CoA: Another related compound.
Uniqueness: 2-Methylbutyryl-CoA is unique due to its specific role in the catabolism of isoleucine. Unlike other similar compounds, it is directly involved in the formation of tiglyl-CoA, a key intermediate in the metabolic pathway . This specificity makes it an important compound for studying the metabolism of branched-chain amino acids and related metabolic disorders .
属性
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylbutanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44N7O17P3S/c1-5-14(2)25(38)54-9-8-28-16(34)6-7-29-23(37)20(36)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-19(49-51(39,40)41)18(35)24(48-15)33-13-32-17-21(27)30-12-31-22(17)33/h12-15,18-20,24,35-36H,5-11H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14?,15-,18-,19-,20?,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNVNYDEQMMNMZ-PCLZRLGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44N7O17P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
851.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-dihydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3055734.png)

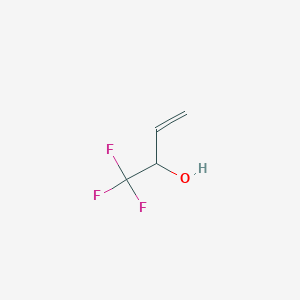

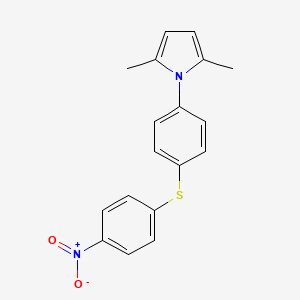
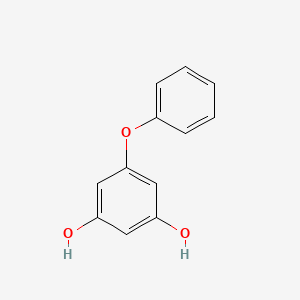
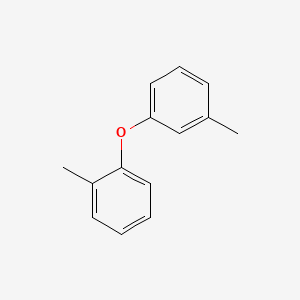
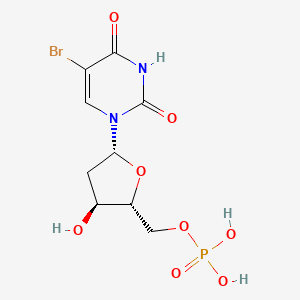
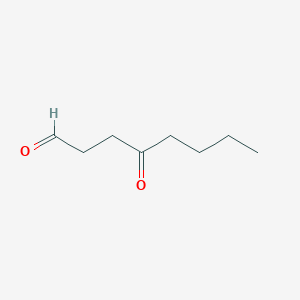

![4-[(6-chloro-3-pyridyl)oxy]-6,7-dimethoxy-quinoline](/img/structure/B3055749.png)
